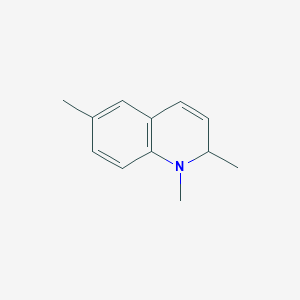
Quinoline, 1,2-dihydro-1,2,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 1,2-dihydro-1,2,6-trimethyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a quinoline core with three methyl groups attached at the 1, 2, and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 1,2-dihydro-1,2,6-trimethyl- typically involves the condensation of aniline with acetone. This reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction conditions often require elevated temperatures, typically around 150-165°C, to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of Quinoline, 1,2-dihydro-1,2,6-trimethyl- is carried out using large-scale reactors equipped with efficient cooling and heating systems to maintain the required reaction conditions. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 1,2-dihydro-1,2,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Quinoline, 1,2-dihydro-1,2,6-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Quinoline, 1,2-dihydro-1,2,6-trimethyl- involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but without the methyl groups.
2,2,4-Trimethyl-1,2-dihydroquinoline: A closely related compound with similar properties.
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Another derivative with an ethoxy group at the 6 position.
Uniqueness
Quinoline, 1,2-dihydro-1,2,6-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial .
Properties
CAS No. |
918532-75-9 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1,2,6-trimethyl-2H-quinoline |
InChI |
InChI=1S/C12H15N/c1-9-4-7-12-11(8-9)6-5-10(2)13(12)3/h4-8,10H,1-3H3 |
InChI Key |
CCGAGYPMCOITJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC2=C(N1C)C=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



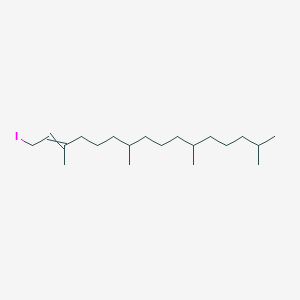
![9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ol](/img/structure/B12629915.png)
![2-(4-carbamoylpiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12629919.png)
![4-[([1,1'-Biphenyl]-4-yl)methyl]piperidin-4-amine](/img/structure/B12629922.png)
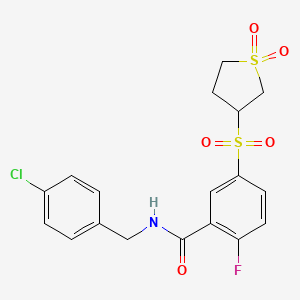
![2-Naphthalenol, 1-[2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]phenyl]diazenyl]-](/img/structure/B12629934.png)
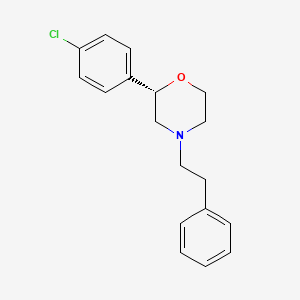
![3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12629949.png)
![2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane](/img/structure/B12629951.png)

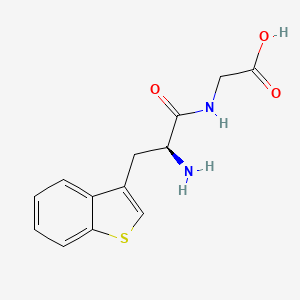
![5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole](/img/structure/B12629974.png)

